molecular formula C6H9ClN2S B1281745 3-Tert-butyl-5-chloro-1,2,4-thiadiazole CAS No. 57370-16-8

3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Cat. No.: B1281745
CAS No.: 57370-16-8
M. Wt: 176.67 g/mol
InChI Key: UYKIHTIBSFJBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of tert-butylamine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The reaction conditions generally include:

    Reagents: tert-butylamine, thiosemicarbazide, phosphorus oxychloride

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrogen atoms can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), temperatures around 50-80°C

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, room temperature

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF), temperatures around 0-25°C

Major Products Formed

    Substitution: 3-tert-butyl-5-alkylamino-1,2,4-thiadiazole, 3-tert-butyl-5-alkylthio-1,2,4-thiadiazole

    Oxidation: this compound sulfoxide, this compound sulfone

    Reduction: 3-tert-butyl-5-amino-1,2,4-thiadiazole

Scientific Research Applications

3-Tert-butyl-5-chloro-1,2,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.

    Agriculture: It is employed in the development of agrochemicals such as herbicides and fungicides.

    Material Science: It is utilized in the synthesis of polymers and materials with specific electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it can interfere with cell signaling pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-5-methyl-1,2,4-thiadiazole
  • 3-tert-butyl-5-ethyl-1,2,4-thiadiazole
  • 3-tert-butyl-5-phenyl-1,2,4-thiadiazole

Uniqueness

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-tert-butyl-5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKIHTIBSFJBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.83 g (50.00 mmol) of tert-butylcarbamidine hydrochloride are dissolved in 60 ml of dichloromethane and treated with 8.37 g (45.00 mmol) of trichloromethanesulphenyl chloride, before the reaction mixture is cooled to −15° C. A solution of 10.00 g (250 mmol) of sodium hydroxide in 20 ml of water is added dropwise and the mixture obtained is stirred at AT for 3 h. After adding 50 ml of dichloromethane, extracting three times with water and drying the combined organic phases over MgSO4, the solvent is evaporated under vacuum. (5.81 g, 90% purity, 60% yield, log P (pH 2.3)=3.44).
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.